1-(3-Bromo-5-methylphenyl)ethanamine hydrochloride
Description
Structural Overview of 1-(3-Bromo-5-methylphenyl)ethanamine Hydrochloride
This compound is a brominated and methyl-substituted phenethylamine derivative with the molecular formula C₉H₁₂BrN·ClH and a molecular weight of 250.56 g/mol . The compound consists of a phenethylamine backbone (a benzene ring linked to an ethylamine chain) modified by a bromine atom at the 3-position and a methyl group at the 5-position of the aromatic ring. The ethylamine sidechain terminates in a primary amine group, which forms a stable hydrochloride salt through protonation.
Key structural features include:
- Aromatic ring substitutions : Bromine (electronegative halogen) and methyl (electron-donating alkyl group) at meta positions relative to the ethylamine sidechain.
- Chirality : The α-carbon of the ethylamine chain is a stereocenter, yielding enantiomers with potential differences in biological activity.
- Salt form : The hydrochloride counterion enhances solubility in polar solvents and stability under standard storage conditions.
Table 1: Molecular and structural properties
| Property | Value |
|---|---|
| Molecular formula | C₉H₁₂BrN·ClH |
| Molecular weight | 250.56 g/mol |
| IUPAC name | This compound |
| SMILES | CC(N)c1cc(C)cc(Br)c1.Cl |
| InChIKey | NNYNPWGFQJGLIN-UHFFFAOYSA-N |
Position in the Phenethylamine Chemical Family
Phenethylamines are a broad class of organic compounds characterized by a benzene ring connected to an ethylamine sidechain. This compound belongs to the substituted phenethylamine subclass, distinguished by its bromine and methyl substituents. This structural modification places it within a niche group of halogenated phenethylamines , which are studied for their electronic and steric effects on receptor binding.
Comparative analysis with related compounds:
- 2C-B (4-bromo-2,5-dimethoxyphenethylamine) : Shares a brominated aromatic ring but differs in methoxy substitutions and lack of a hydrochloride salt.
- DOB (2,5-dimethoxy-4-bromoamphetamine) : An N-methylated analogue with hallucinogenic properties, highlighting the role of N-substituents in bioactivity.
- β-Phenethylamine : The parent compound lacks ring substitutions and demonstrates trace amine-associated receptor (TAAR1) agonism.
Historical Context of Brominated Phenethylamines in Research
Brominated phenethylamines emerged in the mid-20th century as tools for probing serotonin (5-HT) and dopamine receptor systems. Early studies on compounds like DOB and 2C-B revealed that bromine’s electronegativity and steric bulk could enhance receptor binding affinity and selectivity, particularly at 5-HT~2A~ and 5-HT~2C~ subtypes. The synthesis of this compound likely originated from structure-activity relationship (SAR) studies aimed at optimizing halogen interactions within receptor pockets.
Notable milestones:
- 1970s : Shulgin’s work on 2C-B demonstrated the pharmacological relevance of brominated phenethylamines.
- 2000s : Systematic SAR analyses by Nichols et al. highlighted the role of halogen placement in modulating psychedelic and entactogenic effects.
- 2010s : Commercial availability of brominated phenethylamine derivatives for biochemical screening.
Nomenclature and Identification Parameters
The compound is systematically named using IUPAC rules:
- Parent chain : Ethanamine (two-carbon amine).
- Substituents : Bromo (C3) and methyl (C5) groups on the phenyl ring.
- Salt designation : Hydrochloride indicates a protonated amine paired with a chloride ion.
Identification parameters :
- CAS Registry Number : 2227272-47-9.
- PubChem CID : 137347039.
- Spectroscopic identifiers :
- NMR : Characteristic signals for aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.3 ppm), and amine protons (δ 1.5 ppm).
- Mass spectrometry : Molecular ion peak at m/z 213.07 (M-Cl⁻).
- HPLC : Retention time varies by column, but C18 reverse-phase systems typically elute the compound at 8–12 minutes.
Table 2: Analytical identifiers
| Method | Key Features |
|---|---|
| NMR (¹H) | Aromatic singlet (1H, C4-H), methyl doublet (3H, CH₃) |
| IR | N-H stretch (~3300 cm⁻¹), C-Br (600 cm⁻¹) |
| UV-Vis | λ_max ≈ 260 nm (aromatic π→π* transition) |
Properties
IUPAC Name |
1-(3-bromo-5-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-6-3-8(7(2)11)5-9(10)4-6;/h3-5,7H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYNPWGFQJGLIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227272-47-9 | |
| Record name | Benzenemethanamine, 3-bromo-α,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227272-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of 3-Bromo-5-methylbenzoic Acid
A common precursor is 3-bromo-5-methylbenzoic acid, which can be synthesized by oxidation of (3-bromo-5-methylphenyl)methanol using potassium permanganate in aqueous acetone under reflux conditions. The reaction proceeds as follows:
- React (3-bromo-5-methylphenyl)methanol with KMnO4 in water/acetone at reflux for 1 hour.
- Acidify the reaction mixture with HCl to precipitate the acid.
- Extract and purify the product by standard organic workup.
This method yields 3-bromo-5-methylbenzoic acid in approximately 60% yield as white crystals.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxidation | KMnO4, H2O/acetone, reflux 1 h | 60 | Acidification with HCl |
| Workup | Extraction with diethyl ether, drying | - | Purification by crystallization |
Synthesis of 3-Bromo-5-methylbenzaldehyde
3-Bromo-5-methylbenzaldehyde can be prepared from 3-bromo-5-methylbenzoic acid derivatives via reduction or other functional group transformations. This aldehyde serves as a precursor for reductive amination to introduce the ethanamine side chain.
Formation of Hydrochloride Salt
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or ethereal solutions, to improve stability and facilitate isolation as a crystalline solid.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Salt formation | HCl in ethanol or ether | Formation of amine hydrochloride salt |
Representative Synthetic Scheme
Analytical and Purification Notes
- Purification of intermediates and final products is commonly achieved by extraction, crystallization, and flash chromatography.
- Analytical techniques such as LC-MS, NMR, and melting point determination are used to confirm identity and purity.
- For example, LC-MS of related bromo-methyl anilines shows molecular ion peaks consistent with expected masses.
Summary of Key Research Findings
- Oxidation of methyl-substituted benzyl alcohols to benzoic acids using KMnO4 is a robust and scalable method.
- Reductive amination using sodium borohydride or catalytic hydrogenation with Raney Ni is cost-effective and yields high purity amines.
- Borane-mediated reductions offer an alternative with high yields but require careful quenching and pH control.
- Conversion to hydrochloride salts improves compound stability and facilitates handling.
Chemical Reactions Analysis
Types of Reactions:
1-(3-Bromo-5-methylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the amine group to an amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted ethanamines with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include de-brominated ethanamines or reduced amines.
Scientific Research Applications
1-(3-Bromo-5-methylphenyl)ethanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding to target molecules. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues with Halogen and Methyl Substituents
The following compounds share structural similarities but differ in substituent type, position, or stereochemistry:
Key Observations :
- Halogen Effects : Bromine (Br) provides greater steric bulk and polarizability compared to chlorine (Cl) or fluorine (F), influencing reactivity in cross-coupling reactions .
- Electron-Donating vs. Withdrawing Groups : Methyl and methoxy groups are electron-donating, enhancing ring activation, whereas trifluoromethyl (CF₃) is strongly electron-withdrawing, reducing electrophilic substitution rates .
- Stereochemistry : Enantiomers like (R)- or (S)-configured derivatives (e.g., ) may exhibit divergent biological activities due to chiral recognition in receptor binding.
Physicochemical Properties
- Molecular Weight : The target compound (MW ≈ 252.08) is heavier than analogues like (R)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl (MW 225.07) due to bromine’s higher atomic mass .
- Steric Effects : The trifluoromethyl group in introduces greater steric hindrance compared to the methyl group in the target compound, affecting binding interactions.
Biological Activity
Chemical Structure and Properties
The structure of 1-(3-Bromo-5-methylphenyl)ethanamine hydrochloride can be visualized as follows:
- Molecular Formula: C₉H₁₂BrClN
- Molecular Weight: 250.56 g/mol
- CAS Number: 2227272-47-9
The presence of the bromine atom is significant as it may influence both the reactivity and biological interactions of the compound compared to non-brominated analogs.
Biological Activity Overview
While direct studies on the biological activity of this compound are scarce, compounds with similar structures often exhibit various pharmacological effects. The following sections summarize potential activities based on structural similarities and preliminary findings.
Potential Pharmacological Effects
- Antidepressant Effects : Compounds structurally related to this compound, such as 1-(3-Bromo-4-methylphenyl)ethanamine, have been noted for their potential antidepressant properties.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that this compound may also possess such properties.
- Stimulant Effects : Other analogs without halogen substitutions have been documented to exhibit stimulant effects.
Interaction Studies
Understanding the pharmacodynamics and pharmacokinetics of this compound through interaction studies is crucial. These studies can help elucidate its mechanism of action and identify potential therapeutic targets.
Comparative Analysis with Similar Compounds
The following table presents a comparison of this compound with structurally similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-(3-Bromo-4-methylphenyl)ethanamine | Similar bromo-substituted phenyl | Potential antidepressant effects |
| 1-(3-Chloro-5-methylphenyl)ethanamine | Chlorine instead of bromine | Antimicrobial properties |
| 1-(4-Methylphenyl)ethanamine | No halogen substitution | Known stimulant effects |
| 3-Bromo-N,N-dimethylbenzeneethanamine | Dimethyl substitution on nitrogen | Analgesic properties |
This comparison highlights how the unique features of this compound may enhance its selectivity towards certain biological targets, warranting further investigation in medicinal chemistry.
Research Findings and Case Studies
Despite the limited specific research on this compound, related studies provide insights into potential mechanisms and activities:
Q & A
Q. What are the recommended synthetic routes for 1-(3-Bromo-5-methylphenyl)ethanamine hydrochloride, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via reductive amination of 3-bromo-5-methylacetophenone with ammonium acetate, followed by hydrochloric acid salt formation. Key steps include:
- Intermediate Preparation : React 3-bromo-5-methylbenzaldehyde with nitroethane in a Henry reaction to form β-nitro styrene, followed by catalytic hydrogenation to yield the primary amine .
- Purification : Use recrystallization from ethanol/water mixtures to achieve >97% purity, as validated by HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) .
- Critical Parameters : Maintain inert atmosphere (N₂/Ar) during amination to prevent oxidation of intermediates .
Q. How should researchers characterize this compound’s structural and chemical properties?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆) to confirm the aromatic proton environment (δ 7.2–7.5 ppm for bromo-substituted phenyl) and methyl groups (δ 2.3 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 236.5 (C₈H₁₁BrClN⁺) .
- Elemental Analysis : Acceptable tolerances: C ±0.3%, H ±0.1%, N ±0.2% .
Q. What are the stability and storage protocols for this compound?
Methodological Answer:
- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation. Avoid freeze-thaw cycles .
- Stability Assessment : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks). Degradation products (e.g., dehydrohalogenation byproducts) should be <1% .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model the bromine atom’s leaving group potential. The C-Br bond dissociation energy (BDE) is ~65 kcal/mol, indicating moderate reactivity in SNAr reactions .
- Transition State Analysis : Identify activation barriers for bromide displacement by amines (e.g., pyrrolidine) using Gaussian 16. Solvent effects (DMF) can be incorporated via PCM .
Q. How should researchers resolve contradictions in reported solubility data?
Methodological Answer:
- Experimental Validation : Use a shake-flask method with UV-Vis quantification (λmax = 270 nm). Reported solubility in PBS (pH 7.4) is 12.5 mg/mL, but discrepancies may arise due to polymorphic forms .
- Alternative Methods : Differential Scanning Calorimetry (DSC) can detect hydrate/anhydrous forms impacting solubility .
Q. What strategies are effective for impurity profiling in batch synthesis?
Methodological Answer:
- Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., N-acetyl derivatives from incomplete acetylation). Reference standards for common impurities (e.g., des-bromo analogs) are critical .
- Mitigation : Optimize reaction time/temperature to suppress dimerization (e.g., 0–5°C for acid-mediated steps) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
